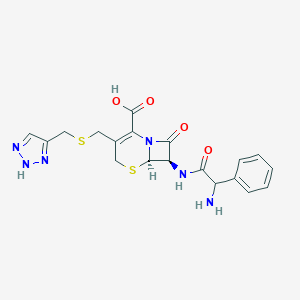
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid, also known as AZTREO, is a novel antibiotic agent that has shown potential in the treatment of bacterial infections.
作用机制
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid works by inhibiting bacterial cell wall synthesis through the inhibition of peptidoglycan cross-linking. It binds to the active site of penicillin-binding proteins (PBPs) and prevents the transpeptidase activity required for peptidoglycan cross-linking, resulting in bacterial cell death.
生化和生理效应
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal models. It has a half-life of approximately 2 hours and is mainly excreted through the kidneys. 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has also been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the treatment of bacterial infections.
实验室实验的优点和局限性
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has several advantages for lab experiments, including its broad spectrum of activity, low toxicity, and well-characterized mechanism of action. However, its synthesis method is complex and requires several steps, which can be time-consuming and costly. Additionally, the limited availability of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may pose a challenge for researchers who wish to conduct experiments with the compound.
未来方向
There are several potential future directions for 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid research, including the development of new synthetic methods to improve yield and reduce costs, the optimization of dosing regimens for clinical use, and the investigation of its potential use in combination therapy with other antibiotics. Additionally, further studies are needed to evaluate the safety and efficacy of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid in human clinical trials.
Conclusion
In conclusion, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is a novel antibiotic agent with promising potential in the treatment of bacterial infections. Its unique chemical structure and well-characterized mechanism of action make it an attractive candidate for further research and development. With further studies, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may prove to be a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
合成方法
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is synthesized through a multistep process involving the condensation of 7-aminocephalosporanic acid with 2-phenylglycine, followed by the introduction of a triazole ring and a thiomethyl group. The final step involves the acylation of the amino group with a 1H-1,2,3-triazol-4-ylmethylthio acyl chloride to yield 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid.
科学研究应用
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also shown promising results in the treatment of multidrug-resistant bacterial infections.
属性
CAS 编号 |
148234-35-9 |
|---|---|
产品名称 |
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid |
分子式 |
C19H20N6O4S2 |
分子量 |
460.5 g/mol |
IUPAC 名称 |
(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-8-oxo-3-(2H-triazol-4-ylmethylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H20N6O4S2/c20-13(10-4-2-1-3-5-10)16(26)22-14-17(27)25-15(19(28)29)11(8-31-18(14)25)7-30-9-12-6-21-24-23-12/h1-6,13-14,18H,7-9,20H2,(H,22,26)(H,28,29)(H,21,23,24)/t13?,14-,18-/m1/s1 |
InChI 键 |
YIRHZUDRWFEYJJ-HBUWYVDXSA-N |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
同义词 |
7-(2-amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid 7-APATERC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



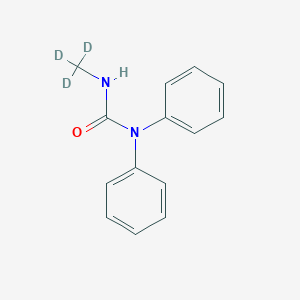
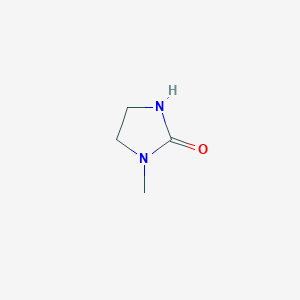
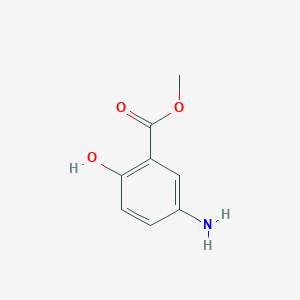
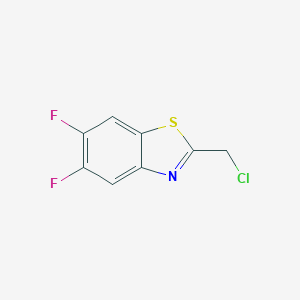
![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
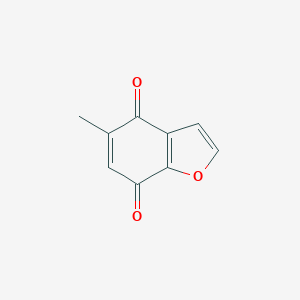
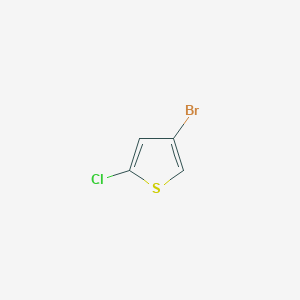
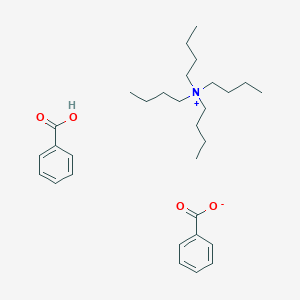
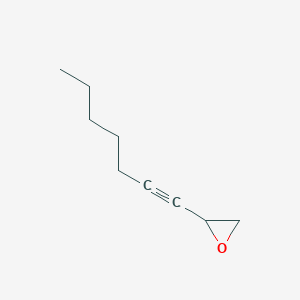
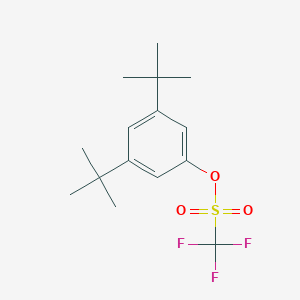
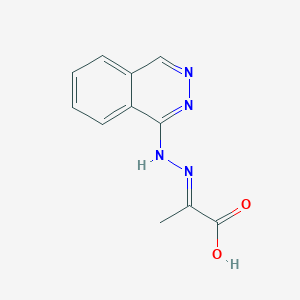
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)
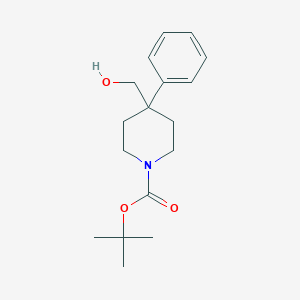
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)